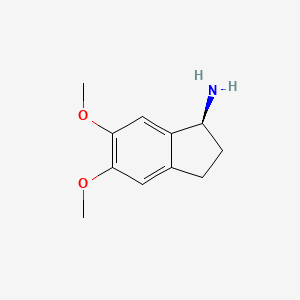

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Description

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine derivative featuring a bicyclic indene core substituted with methoxy groups at the 5- and 6-positions. This compound is structurally related to acetylcholinesterase (AChE) inhibitors like donepezil, a first-line treatment for Alzheimer’s disease (AD).

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(1S)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

PMFJDFRZFOSMSM-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=C2[C@H](CCC2=C1)N)OC |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,3-Dihydro-1H-1-Indanone (1-indanone) : This is the fundamental ketone precursor. It can be synthesized or procured commercially. It serves as the substrate for oxime formation.

- 5,6-Dimethoxy substitution : The dimethoxy groups are introduced on the aromatic ring, typically by methylation of hydroxy precursors such as vanillin derivatives.

General Synthetic Route

The preparation typically involves the following key steps:

Oxime Formation

The ketone (2,3-dihydro-1H-1-indanone) is reacted with hydroxylamine or its salts in alkaline aqueous or alcoholic medium to form the corresponding oxime.Reduction of Oxime to Amine

The oxime is reduced to the amine using catalytic hydrogenation with alumino-nickel catalysts under controlled temperature (50–60 °C). This step converts the oxime intermediate directly into 2,3-dihydro-1H-inden-1-amine without isolating the oxime.Salt Formation

The free amine is often converted into its hydrochloride or sulfate salt to improve stability and facilitate purification.Chiral Resolution or Asymmetric Synthesis

To obtain the (S)-enantiomer, either chiral resolution techniques or asymmetric catalytic hydrogenation methods are employed. The use of optically active acids to form salts with the racemic amine followed by separation is common.

Representative Experimental Procedure (Adapted from Patent CN101062897A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Oxime formation | 2,3-dihydro-1H-1-indanone, hydroxylamine hydrochloride, ethanol, NaOH | Reflux for 30–40 min; monitored by TLC | Intermediate oxime (not isolated) |

| 2. Reduction | Alumino-nickel catalyst, 50–60 °C, 8 hours | Direct hydrogenation of oxime to amine | Crude amine obtained |

| 3. Extraction & Salt formation | Methylene chloride extraction, acidification with HCl | Formation of hydrochloride salt | White crystals, HPLC purity >98% |

| 4. Optional amination | Reaction with phenylsulfonic acid alkynes propyl ester for further derivatization | Used for synthesis of related derivatives | Purity ~92–93% |

- The molar equivalents of hydroxylamine are typically 1.5–2.5 relative to ketone.

- Reaction progress is monitored by TLC and HPLC.

- The process avoids pressurized hydrogenation, facilitating industrial scale-up.

- The method is adaptable for further functionalization to produce derivatives such as rasagiline.

Alternative Synthetic Routes

- Methylation of Vanillin to Veratraldehyde : For introducing 5,6-dimethoxy groups, vanillin is methylated using dimethyl sulfate under alkaline conditions.

- Condensation with Ethyl Acetoacetate : This forms bisacetoacetate intermediates, which upon hydrolysis and cyclization yield the substituted indanone core.

- Amidation and Derivatization : The acid derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl acetic acid are prepared and amidated to modulate biological activity and reduce side effects.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2,3-Dihydro-1H-1-indanone (5,6-dimethoxy substituted) |

| Oxime formation reagent | Hydroxylamine hydrochloride |

| Solvent | Ethanol / aqueous NaOH |

| Oxime formation temperature | Reflux (~78 °C) for 30–40 minutes |

| Reduction catalyst | Alumino-nickel (Ni content 40–50%) |

| Reduction temperature | 50–60 °C |

| Reduction time | 8 hours |

| Purification | Extraction with methylene chloride, acidification to form hydrochloride salt |

| Product purity (HPLC) | >98% for amine hydrochloride |

| Chiral resolution | Formation of optically active acid salts followed by separation |

| Industrial considerations | Avoids high pressure hydrogenation; suitable for scale-up |

Research Findings and Analysis

- The improved method described in patent CN101062897A offers a streamlined synthesis by combining oxime formation and reduction without isolating intermediates, reducing reaction times and costs.

- The use of alumino-nickel catalyst under mild conditions avoids the need for high-pressure hydrogenation, enhancing safety and scalability.

- The process yields high purity amine salts suitable for pharmaceutical applications.

- Further functionalization steps enable synthesis of analogs such as rasagiline, demonstrating the versatility of the intermediate amine.

- Spectroscopic data (IR, NMR, MS) confirm the structure and purity of intermediates and final products.

- Alternative synthetic approaches starting from vanillin derivatives allow for the introduction of the 5,6-dimethoxy substituents early in the synthesis, facilitating structural modifications.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy groups to hydroxyl groups using reducing agents like LiAlH4.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides can be used for this purpose.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

Substitution: NaH, alkyl halides, and other nucleophiles under aprotic solvent conditions.

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Neurodegenerative Diseases

One of the primary applications of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound may enhance cognitive function and memory retention in patients suffering from Alzheimer's disease.

1.2 Analgesic and Anti-inflammatory Properties

The compound has also been evaluated for its analgesic and anti-inflammatory effects. A study synthesized various amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid and tested them for analgesic activity using a carrageenan-induced rat paw edema model. Results showed that some derivatives exhibited longer-lasting effects compared to indomethacin, a common anti-inflammatory drug . However, while these compounds demonstrated significant antipyretic activity, they did not effectively inhibit tumor necrosis factor-alpha (TNF-alpha) or prevent secondary inflammation in arthritis models.

Case Studies and Research Findings

3.1 In Vivo Studies

In vivo studies have demonstrated that certain derivatives of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amines possess significant anti-inflammatory properties without causing ulcer formation at tested doses . These findings suggest that these compounds could be developed as safer alternatives to traditional non-steroidal anti-inflammatory drugs.

3.2 Mechanistic Insights

Research has provided insights into the mechanisms by which these compounds exert their effects. For instance, while some derivatives showed significant antipyretic activity through pathways independent of TNF-alpha inhibition, others indicated potential mechanisms involving modulation of neurotransmitter levels in the brain .

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. Its chiral nature allows it to selectively bind to enantiomer-specific targets, leading to distinct biological effects. Detailed studies on its binding affinity, receptor interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Methoxy Groups : Critical for AChE binding in donepezil-like compounds. Removal or substitution (e.g., ethyl, fluorine) alters target engagement and pharmacokinetics .

- Stereochemistry : (S)-enantiomers generally exhibit superior efficacy in neurological targets, emphasizing the need for enantioselective synthesis .

Biological Activity

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chiral compound that belongs to the class of indene derivatives. Its unique structure, characterized by two methoxy groups attached to the indene framework, contributes to its significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and comparative studies with similar compounds.

Pharmacological Profile

(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has shown promising biological activities across several studies:

- Analgesic and Anti-inflammatory Effects : A study synthesized amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid and evaluated their analgesic and anti-inflammatory properties. The results indicated that some derivatives surpassed indomethacin in efficacy in the carrageenan-induced rat paw edema model .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, related indene derivatives exhibited growth inhibition against various bacterial strains such as E. coli and Staphylococcus aureus . Although specific data for (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is limited, its structural similarities suggest potential antimicrobial effects.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. This modulation can influence various signaling pathways related to pain perception and inflammation .

Comparative Analysis with Similar Compounds

The biological activity of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxyindole | Indole ring with methoxy group | Antidepressant-like effects |

| 2-Methylindole | Methyl group at position 2 | Anticancer properties |

| 6-Methoxytryptamine | Tryptamine derivative | Neurotransmitter modulation |

These comparisons highlight the unique properties of (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amines' methoxy substitutions which may enhance its binding affinity to biological targets compared to other compounds .

Case Study 1: Analgesic Activity Evaluation

In a study evaluating analgesic activity using a p-benzoquinone-induced writhing test and carrageenan-induced hind paw edema model:

- Results : Selected amide derivatives showed significant analgesic and anti-inflammatory activities without causing gastric lesions at doses tested .

Case Study 2: Antimicrobial Screening

Another study screened related compounds for antimicrobial activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.